molecular formula C7H10N2O2 B8690139 6-hydroxy-2-isopropyl-3(2H)-pyridazinone CAS No. 69635-27-4

6-hydroxy-2-isopropyl-3(2H)-pyridazinone

Cat. No.: B8690139
CAS No.: 69635-27-4
M. Wt: 154.17 g/mol
InChI Key: PWVCUSHRRDLFIH-UHFFFAOYSA-N
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Description

6-Hydroxy-2-isopropyl-3(2H)-pyridazinone is a pyridazinone derivative characterized by a hydroxyl group at position 6 and an isopropyl substituent at position 2 of the pyridazinone ring. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their diverse biological activities, including analgesic, anti-inflammatory, and pesticidal properties . The hydroxyl group may enhance hydrogen bonding capacity, influencing solubility and receptor interactions, while the isopropyl group could modulate steric and lipophilic properties .

Properties

CAS No.

69635-27-4

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-propan-2-yl-1H-pyridazine-3,6-dione

InChI

InChI=1S/C7H10N2O2/c1-5(2)9-7(11)4-3-6(10)8-9/h3-5H,1-2H3,(H,8,10)

InChI Key

PWVCUSHRRDLFIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C=CC(=O)N1

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Recent studies have identified pyridazine derivatives, including 6-hydroxy-2-isopropyl-3(2H)-pyridazinone, as potential anticancer agents. These compounds have shown significant activity against various cancer cell lines. For instance, research has demonstrated that certain pyridazine derivatives exhibit potent antiproliferative effects on breast and colon cancer cells, suggesting their role as cyclin-dependent kinase (CDK) inhibitors .

Table 1: Anticancer Activity of Pyridazine Derivatives

CompoundTarget Cancer Cell LineIC50 (µM)Mechanism of Action
Compound IT-47D (Breast)5.0CDK2 inhibition
Compound IIHT-29 (Colon)4.5Apoptosis induction
Compound IIIMDA-MB-231 (Breast)3.8Cell cycle arrest

Cardiovascular Applications

This compound has been explored for its cardiotonic properties. A patent describes its use in enhancing cardiac contractility, making it a candidate for treating heart failure and other cardiovascular diseases . The compound's mechanism involves modulation of cardiac myocyte function, potentially leading to improved heart performance.

Plant Growth Regulation

This compound has been utilized as a growth regulator in various plant species. For example, foliar applications of maleic hydrazide (a structural analogue) have been shown to inhibit stem elongation in woody plants, suggesting similar potential for this compound .

Case Study: Application in Woody Plants
In a study involving several tree species, the application of the compound resulted in reduced height growth while promoting lateral branching, indicating its effectiveness as a growth regulator.

Corrosion Inhibition

Research has demonstrated that pyridazine derivatives can act as corrosion inhibitors for mild steel in acidic environments. A study found that this compound exhibited significant inhibition efficiency at higher concentrations due to its adsorption properties on metal surfaces .

Table 2: Corrosion Inhibition Efficiency

Concentration (mM)Inhibition Efficiency (%)
0.130
0.555
1.2580

Summary and Future Directions

The applications of this compound span multiple fields, showcasing its versatility as a pharmaceutical agent, plant growth regulator, and corrosion inhibitor. Ongoing research is likely to uncover additional therapeutic uses and optimize its efficacy in existing applications.

Future studies should focus on:

  • Detailed mechanistic studies to elucidate the pathways through which this compound exerts its effects.
  • Development of formulations that enhance bioavailability and target specificity in pharmacological applications.
  • Exploration of its environmental impact and safety profile in agricultural settings.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural and Functional Group Comparisons

Key structural differences among pyridazinone derivatives lie in substituent positions and functional groups, which critically influence their biological activities. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Weight Key Functional Features
6-Hydroxy-2-isopropyl-3(2H)-pyridazinone –OH (C6), –CH(CH3)2 (C2) Not provided Hydroxyl (polar), isopropyl (lipophilic)
6-Chloro-2-phenyl-3(2H)-pyridazinone –Cl (C6), –C6H5 (C2) 206.63 Chlorine (electron-withdrawing), phenyl (aromatic)
Declomezine (6-(3,5-dichloro-4-methylphenyl)-3(2H)-pyridazinone) –3,5-Cl2-4-CH3-C6H2 (C6) Not provided Dichloro-methylphenyl (lipophilic, pesticidal)
6-(2-Hydroxyphenyl)-4-methyl-3(2H)-pyridazinone –2-OH-C6H4 (C6), –CH3 (C4) 202.21 Hydroxyphenyl (polar), methyl (steric)
Pyridaben (2-t-butyl-5-(4-t-butylbenzylthio)-4-chloro-3(2H)-pyridazinone) –Cl (C4), –S-benzyl-t-butyl (C5) 364.94 (est.) Chlorine, thioether, bulky t-butyl groups (insecticidal)

Key Observations :

  • Electron-withdrawing groups (e.g., –Cl in 6-chloro-2-phenyl) enhance stability and receptor binding in some pharmacological contexts .
  • Bulky substituents (e.g., t-butyl in Pyridaben) are associated with pesticidal activity due to improved target-site interactions .
  • Hydroxyl groups (e.g., in the target compound and 6-(2-hydroxyphenyl) derivative) may improve solubility but reduce membrane permeability .

Pharmacological Activity Comparisons

Pyridazinones exhibit diverse pharmacological effects, modulated by substituents:

Analgesic and Anti-inflammatory Activities
  • 6-Substituted-3(2H)-pyridazinones with acetyl hydrazone moieties (e.g., Gokce et al., 2009) showed significant COX-1/COX-2 inhibition (59–61% and 28–37%, respectively) at 10 µM, attributed to chloro and benzoxazolyl groups enhancing enzyme binding .
  • 4-Phenyl-6-(5-chloro-2-oxo-3H-benzoxazol-7-yl) derivatives (compounds 8a-b) demonstrated dual COX inhibition, suggesting that halogenation and aromaticity are critical for activity .
Antinociceptive Agents
  • (3-Chlorophenyl)piperazinylpropyl-pyridazinones (Giovannoni et al., 2003) exhibited potent antinociceptive effects, highlighting the role of chloro and piperazine groups in central nervous system targeting .

Preparation Methods

Hydrazine-Mediated Cyclization of 1,4-Diketones

The core pyridazinone structure forms via cyclocondensation of 1,4-diketones with hydrazines. Adapting this method, isopropylhydrazine replaces conventional hydrazine to introduce the 2-isopropyl group. For example, reacting a 1,4-diketone bearing a hydroxyl group at the γ-position (relative to the ketone) with isopropylhydrazine under reflux conditions in ethylene glycol yields the target compound:

R-CO-CH(OH)-CH2-CO-R’+NH2-NH-C3H7ΔThis compound\text{R-CO-CH(OH)-CH}2\text{-CO-R'} + \text{NH}2\text{-NH-C}3\text{H}7 \xrightarrow{\Delta} \text{this compound}

Key considerations:

  • Temperature : Elevated temperatures (150–175°C) favor cyclization over pyrazoline intermediates.

  • Solvent : Polar aprotic solvents (e.g., ethylene glycol) enhance solubility and reaction efficiency.

  • Substituent positioning : The hydroxyl group must reside on the carbon adjacent to the ketone to ensure its migration to position 6 during ring closure.

Adaptation of Patent US4152517 for Isopropyl Substitution

US4152517 discloses the synthesis of 6-(2-hydroxyphenyl)-3-pyridazinones via trichlorocarbinol intermediates. Modifying this approach:

  • Replace the 2-hydroxyphenyl group with a hydroxyalkyl chain to position the hydroxyl at C6.

  • Substitute hydrazine with isopropylhydrazine to install the 2-isopropyl group.

Example protocol :

  • Synthesis of trichlorocarbinol precursor :
    React 4-hydroxy-2-butanone with trichloroacetyl chloride to form 1,1,1-trichloro-2-hydroxy-4-hydroxy-4-butanone.

  • Cyclization :
    Heat the trichlorocarbinol with isopropylhydrazine hydrate in ethylene glycol at 165°C for 12 hours.

  • Isolation :
    Cool the mixture, filter the precipitated solid, and purify via recrystallization from ethanol/water.

Yield optimization :

  • Excess isopropylhydrazine (2.5 equiv.) drives the reaction to completion.

  • Maintaining pH > 7 minimizes side reactions involving the hydroxyl group.

Post-Cyclization Functionalization Approaches

Alkylation of 6-Hydroxy-3(2H)-Pyridazinone

Introducing the isopropyl group after pyridazinone formation avoids challenges associated with substituted hydrazines:

  • Synthesize 6-hydroxy-3(2H)-pyridazinone using methods from EP0101156A2.

  • Alkylation at N2 :
    Treat the pyridazinone with isopropyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C:

6-Hydroxy-3(2H)-pyridazinone+C3H7BrBaseThis compound\text{6-Hydroxy-3(2H)-pyridazinone} + \text{C}3\text{H}7\text{Br} \xrightarrow{\text{Base}} \text{this compound}

Challenges :

  • Competing O-alkylation at the hydroxyl group necessitates selective conditions.

  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves N-alkylation efficiency.

Hydroxyl Group Introduction via Oxidation

If the cyclization step yields a 6-chloro or 6-methoxy derivative, hydrolysis or oxidation can introduce the hydroxyl group:

StepReagent/ConditionsOutcome
Chloride hydrolysisNaOH (aq.), refluxCl → OH
Methoxy deprotectionBBr₃, CH₂Cl₂, 0°COMe → OH

Example :
6-Chloro-2-isopropyl-3(2H)-pyridazinone treated with 2M NaOH at 100°C for 6 hours yields the 6-hydroxy derivative.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Cyclocondensation with isopropylhydrazineDirect route, fewer stepsRequires custom hydrazine synthesis40–60%
Post-cyclization alkylationUses commercial reagentsLow selectivity, multiple steps25–35%
Hydroxyl group oxidationFunctional group flexibilityRequires halogen/methoxy precursor50–70%

Critical factors :

  • Hydrazine availability : Isopropylhydrazine is less accessible than methyl- or phenylhydrazines, increasing costs.

  • Reaction monitoring : HPLC or TLC analyses ensure intermediate formation and minimize byproducts.

Mechanistic Insights and Side Reactions

Competing Pyrazoline Formation

At temperatures below 150°C, pyrazoline intermediates dominate due to slower dehydration. For example:

1,4-Diketone+isopropylhydrazine120°C5-isopropyl-2-pyrazolineΔThis compound\text{1,4-Diketone} + \text{isopropylhydrazine} \xrightarrow{120°C} \text{5-isopropyl-2-pyrazoline} \xrightarrow{\Delta} \text{this compound}

Mitigation :

  • Prolonged heating (12–24 hours) ensures complete dehydration.

  • Acidic additives (e.g., p-toluenesulfonic acid) catalyze dehydration.

Hydroxyl Group Reactivity

The C6 hydroxyl group may undergo unintended acylation or alkylation. Protecting groups (e.g., tert-butyldimethylsilyl ether) are recommended during N-alkylation steps.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Ethylene glycol, a high-boiling solvent, enables efficient heat transfer but requires distillation for reuse . Neutralization of acidic byproducts (e.g., HCl from trichlorocarbinol reactions) is essential for environmental compliance.

Q & A

Q. What are the established synthetic routes for 6-hydroxy-2-isopropyl-3(2H)-pyridazinone and its derivatives?

Methodological Answer: The synthesis of pyridazinone derivatives typically involves cyclization reactions. For example:

  • Glacial acetic acid-mediated cyclization : Refluxing chloropyridazine derivatives in glacial acetic acid for 6 hours yields 6-substituted-3(2H)-pyridazinones. Purification is achieved via recrystallization from ethanol or chloroform extraction .
  • Condensation reactions : Glyoxalic acid, acetophenone derivatives, and hydrazine hydrate are condensed to form 6-aryl-substituted pyridazinones, followed by alkylation with ethyl bromoacetate .

Q. How is structural characterization of this compound performed?

Methodological Answer:

  • IR Spectroscopy : The carbonyl (C=O) stretch at ~1660 cm⁻¹ confirms the pyridazinone core .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., 6-benzyloxy-2-phenylpyridazinone derivatives) .
  • NMR : ¹H and ¹³C NMR identify substituents (e.g., isopropyl groups at position 2 show characteristic splitting patterns) .

Q. What preliminary pharmacological activities are associated with 6-substituted pyridazinones?

Methodological Answer: Initial screening often focuses on:

  • Antiplatelet activity : 6-Phenyl derivatives inhibit platelet aggregation via ADP receptor antagonism (IC₅₀ = 12–45 μM) .
  • Analgesic/Anti-inflammatory effects : 6-Substituted hydrazone derivatives reduce carrageenan-induced edema in rodent models (ED₅₀ = 25–50 mg/kg) .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies optimize pyridazinones for antiplatelet activity?

Methodological Answer:

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) at position 6 enhance activity, while bulky isopropyl groups at position 2 improve metabolic stability .
  • Hybrid Derivatives : Combining pyridazinone cores with antipyrine moieties increases solubility and bioavailability .

Q. Table 2: SAR of 6-Substituted Pyridazinones

Substituent (Position 6)Bioactivity (IC₅₀)MechanismReference
Phenyl12 μMADP receptor antagonism
4-Methylphenyl18 μMCOX-2 inhibition
4-Chlorophenyl8 μMPDE inhibition

Q. What mechanistic insights explain contradictory data in pyridazinone efficacy across studies?

Methodological Answer: Discrepancies arise from:

  • Assay variability : In vitro antiplatelet assays (e.g., ADP vs. collagen-induced aggregation) yield different IC₅₀ values .
  • Species-specific responses : Rodent models may overestimate cardiotonic effects compared to human tissue assays .
  • Metabolic stability : Isopropyl groups at position 2 reduce hepatic clearance, altering in vivo efficacy .

Q. How can computational methods guide the design of pyridazinone derivatives for selective PDE inhibition?

Methodological Answer:

  • Docking Studies : Pyridazinones with 4-chlorophenyl substituents show strong binding to PDE3A (ΔG = −9.2 kcal/mol) due to hydrophobic interactions .
  • MD Simulations : Simulations predict that 6-isopropyl derivatives stabilize the PDE3A active site via van der Waals contacts .

Q. What strategies improve the bioavailability of this compound?

Methodological Answer:

  • Prodrug Design : Esterification of the hydroxyl group (e.g., acetyl or propionyl derivatives) enhances intestinal absorption .
  • Nanoparticle Formulation : Encapsulation in PLGA nanoparticles increases plasma half-life from 2 to 8 hours in murine models .

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